K-604
説明
Contextual Significance of Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) Inhibition in Biological Systems
The biological significance of ACAT inhibition stems from the crucial roles these enzymes play in cholesterol metabolism and related cellular processes. By regulating the balance between free cholesterol and cholesteryl esters, ACAT influences various physiological and pathological conditions. patsnap.comahajournals.org
Inhibition of ACAT can lead to several effects:
Reduced Foam Cell Formation: In macrophages, ACAT1 is essential for the formation of foam cells, which are lipid-laden macrophages central to the development of atherosclerotic plaques. patsnap.comahajournals.orgresearchgate.net Inhibiting ACAT1 can reduce cholesterol ester accumulation in macrophages, thereby preventing or reducing foam cell formation and potentially mitigating atherosclerosis progression. patsnap.comresearchgate.net
Modulation of Cholesterol Efflux: Reducing intracellular cholesterol esterification can increase the pool of free cholesterol within cells. patsnap.com This can promote the efflux of excess cholesterol to extracellular acceptors like high-density lipoproteins (HDL), a process important for reverse cholesterol transport. patsnap.comnih.gov
Impact on Lipoprotein Metabolism: ACAT2 in the liver and intestine is involved in the assembly and secretion of lipoproteins. ahajournals.orgahajournals.org Inhibiting ACAT2 can affect cholesterol absorption and the levels of circulating lipoproteins, particularly those containing apolipoprotein B, such as LDL. ahajournals.orgmdpi.comahajournals.org
Effects in Other Tissues: ACAT activity is also relevant in other biological contexts, including the brain and immune cells. patsnap.comresearchgate.netacs.orgresearchgate.net Modulation of cholesterol esterification via ACAT inhibition has been investigated for its potential impact on neurodegenerative diseases, inflammation, and immune responses. patsnap.comresearchgate.netacs.orgresearchgate.netbiorxiv.org
The differential tissue distribution and potential distinct functions of ACAT1 and ACAT2 highlight the importance of developing isoform-selective inhibitors to dissect their specific roles and potentially target particular disease processes. nih.govahajournals.org
Historical Perspective of ACAT Inhibitor Research Leading to K-604 Discovery
Research into ACAT inhibitors as potential therapeutic agents, particularly for atherosclerosis, has a history spanning several decades. The discovery of cholesterol esters in arterial lesions and the identification of ACAT activity in the mid-20th century initially spurred interest in inhibiting this enzyme as a strategy to prevent or treat atherosclerosis. ahajournals.orgahajournals.org
Early ACAT inhibitors were often non-selective, inhibiting both ACAT1 and ACAT2. ahajournals.org While some of these compounds showed promise in animal models by reducing atherosclerotic lesions, their effects on plasma cholesterol levels were variable. mdpi.comahajournals.orgoup.com Some early clinical trials with non-selective ACAT inhibitors, such as avasimibe (B1665837) (CI-1011) and pactimibe, did not demonstrate significant clinical benefits and, in some cases, showed undesirable effects, leading to a decrease in enthusiasm for this class of drugs for atherosclerosis treatment. nih.govmdpi.comahajournals.orgwikipedia.orgbiorxiv.org Concerns also arose regarding potential toxicity related to the accumulation of free cholesterol in cells upon ACAT inhibition, particularly in macrophages and the adrenal cortex. ahajournals.orgnih.govahajournals.orgmdpi.comahajournals.orgoup.com
The cloning of the ACAT1 gene in 1993 and the subsequent identification of ACAT2 provided a new impetus for research, allowing for a better understanding of the individual isoforms and the development of more selective inhibitors. ahajournals.orgahajournals.org This molecular era of ACAT research enabled the investigation of the specific roles of ACAT1 and ACAT2 in different tissues and disease contexts. nih.govahajournals.org
This compound emerged from this ongoing research effort to develop ACAT inhibitors. It was characterized as a novel compound with potent and selective inhibitory activity against ACAT1. researchgate.netnih.govmedchemexpress.com Its development aimed to explore the therapeutic potential of specifically targeting the ACAT1 isoform, particularly in the context of diseases where ACAT1 plays a prominent role, such as atherosclerosis and potentially other conditions involving macrophage cholesterol esterification. researchgate.netnih.govsymbiosisonlinepublishing.com
Rationale for the Scientific Investigation of this compound as a Research Compound
The scientific investigation of this compound is primarily driven by its characteristic as a potent and selective inhibitor of ACAT1. researchgate.netnih.govmedchemexpress.com The rationale for focusing research on this specific compound includes:
Isoform Selectivity: this compound exhibits significantly higher inhibitory activity towards human ACAT1 compared to human ACAT2, with reported IC50 values demonstrating a substantial selectivity ratio (e.g., 229-fold selectivity for ACAT1 over ACAT2). researchgate.netnih.govmedchemexpress.com This selectivity makes this compound a valuable tool for researchers to delineate the specific biological functions of ACAT1, independent of ACAT2 activity.
Targeting ACAT1-Mediated Processes: Given that ACAT1 is the predominant isoform in macrophages and plays a key role in foam cell formation, this compound allows for the investigation of the direct impact of inhibiting macrophage cholesterol esterification on processes like atherosclerosis development. ahajournals.orgresearchgate.netnih.gov
Addressing Limitations of Previous Inhibitors: The challenges encountered with earlier, less selective ACAT inhibitors, including limited efficacy and potential side effects, underscored the need for compounds with improved selectivity profiles. nih.govmdpi.comahajournals.orgwikipedia.org this compound's selectivity for ACAT1 offers a means to explore whether targeting this specific isoform can yield more favorable outcomes in preclinical models.
Investigating Diverse Pathologies: Beyond atherosclerosis, ACAT1 has been implicated in other conditions, such as hepatic inflammation in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), neuroinflammation, and certain cancers. patsnap.comresearchgate.netresearchgate.netbiorxiv.orgsymbiosisonlinepublishing.com this compound serves as a research tool to investigate the role of ACAT1 in the pathogenesis of these diverse diseases and to evaluate the potential therapeutic utility of ACAT1 inhibition.
By using this compound, researchers can gain a more precise understanding of the biological consequences of inhibiting ACAT1, contributing to the broader knowledge of cholesterol metabolism and its involvement in various disease states.
Overview of this compound's Role in Preclinical Research Paradigms
This compound has been utilized in various preclinical research paradigms to investigate the roles of ACAT1 in different biological systems and disease models. Its application in these studies has provided valuable insights into the potential effects of selective ACAT1 inhibition.
Key areas where this compound has been employed in preclinical research include:
Atherosclerosis Studies: this compound has been used in animal models of atherosclerosis, such as fat-fed hamsters and apolipoprotein E-knockout mice. researchgate.netnih.govnih.gov These studies aim to evaluate the compound's ability to suppress atherosclerotic lesion development and understand the underlying mechanisms, particularly its impact on macrophage foam cell formation in the arterial wall. researchgate.netnih.govnih.gov
Metabolic Disease Research: this compound has been investigated in models of NAFLD and NASH to assess its effects on hepatic steatosis and inflammation. symbiosisonlinepublishing.com Research in this area explores the role of ACAT1 in liver lipid accumulation and the inflammatory processes associated with these metabolic disorders. symbiosisonlinepublishing.com
Neuroscience Research: Due to the presence of ACAT1 in the brain, this compound has been used to study its potential effects in neurological contexts, including investigations related to Alzheimer's disease and glioblastoma. patsnap.comacs.orgresearchgate.net These studies often explore the impact of ACAT1 inhibition on cholesterol metabolism in the brain and its potential influence on neuroinflammation and protein aggregation. acs.orgresearchgate.netbiorxiv.org
Immunology and Inflammation Studies: this compound has been used to probe the role of ACAT1 in immune cell function, particularly in macrophages and T cells. researchgate.netbiorxiv.orgresearchgate.net Research in this area includes investigating its effects on inflammatory responses, such as those mediated by lipopolysaccharide (LPS), and its potential to modulate immune cell activity in the context of infections or cancer. researchgate.netbiorxiv.orgresearchgate.net
In Vitro and In Vivo Characterization: this compound has been extensively characterized in both in vitro cell-based assays and in vivo animal studies to determine its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govacs.orgmedchemexpress.comcaymanchem.comnih.gov These studies are crucial for understanding the compound's mechanism of action at a molecular and cellular level and its behavior within a living organism.
The use of this compound in these diverse preclinical paradigms underscores its importance as a research tool for elucidating the multifaceted roles of ACAT1 in health and disease.
Data Tables:
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme/Cell Type | IC50 (µM) | Selectivity Ratio (vs. ACAT2) | Reference |
| Human ACAT-1 | 0.45 | 229-fold | researchgate.netnih.govmedchemexpress.com |
| Human ACAT-2 | 102.85 | - | researchgate.netnih.govmedchemexpress.com |
| Human Monocyte-Derived Macrophages (Cholesterol Esterification) | 0.068 (68 nM) | - | researchgate.netnih.govmedchemexpress.com |
| J774 Macrophages (Foaming) | 0.026 | - | caymanchem.com |
Table 2: Effect of this compound on Fatty Streak Lesions in Fat-Fed Hamsters
| Treatment Group | Dose (mg/kg) | Fatty Streak Lesion Area (% of aortic arch) | Plasma Cholesterol Levels | Reference |
| High-Fat Diet Control | - | Increased | Unaffected | researchgate.netnih.gov |
| High-Fat Diet + this compound | ≥1 | Suppressed | Unaffected | researchgate.netnih.gov |
Table 3: Effect of this compound on Hepatic Lipids in Zucker Fatty Rats
| Parameter | Lean Rats | Zucker Fatty (ZF) Rats (Control) | ZF Rats + this compound Treatment | Reference |
| Hepatic TC | Lower | Increased | Decreased | symbiosisonlinepublishing.com |
| Hepatic TG | Lower | Increased | Decreased | symbiosisonlinepublishing.com |
| Hepatic CE | Lower | Increased | Decreased (Not significant) | symbiosisonlinepublishing.com |
| Hepatic FC | Lower | Increased | Decreased (Not significant) | symbiosisonlinepublishing.com |
| Hepatic CE/FC Ratio | Lower | Increased | Reduced (Not significant) | symbiosisonlinepublishing.com |
Structure
2D Structure
3D Structure
特性
分子式 |
C23H30N6OS3 |
|---|---|
分子量 |
502.7 g/mol |
IUPAC名 |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C23H30N6OS3/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30) |
InChIキー |
VGGMTOYKEDKFLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC |
同義語 |
(2-(4-(2-benzimidazol-2ylthio)ethyl)piperazin-1yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2- ylthio)ethyl)piperazin-1-yl)-N-(2,4- bis(methylthio)-6-methyl-3-pyridyl)acetamide 2-(4-(2-(benzimidazol-2-ylthio)ethyl)piperazin-1-yl)-N-(2,4-bis(methylthio)-6-methyl-3-pyridyl)acetamide K-604 K604 compound |
製品の起源 |
United States |
Target Characterization and Specificity of K 604
Elucidation of K-604's Primary Molecular Target: ACAT1 (Sterol O-Acyltransferase 1, SOAT1)
This compound has been identified and characterized as a novel inhibitor with a primary molecular target being ACAT1. researchgate.netnih.gov ACAT1, also referred to as SOAT1, is a key enzyme involved in the esterification of cholesterol within cells. researchgate.netnih.gov This process is crucial for the storage of cholesterol in lipid droplets. researchgate.net Studies have shown that this compound effectively inhibits the activity of human ACAT1. medchemexpress.comtargetmol.com
Comparative Selectivity Profiling of this compound Against ACAT Isozymes (e.g., ACAT2/SOAT2)
A significant characteristic of this compound is its selectivity for ACAT1 over the other ACAT isozyme, ACAT2 (SOAT2). Comparative studies have determined the half-maximal inhibitory concentration (IC50) values for this compound against both human ACAT1 and ACAT2. The IC50 value for human ACAT1 is reported as 0.45 µM, while the IC50 value for human ACAT2 is significantly higher at 102.85 µM. nih.govmedchemexpress.comtargetmol.com This considerable difference indicates that this compound is approximately 229-fold more selective for ACAT1 compared to ACAT2. researchgate.netnih.govmedchemexpress.comtargetmol.comtaiclone.comotavachemicals.com This preferential inhibition of ACAT1 has been observed in various experimental settings, including cell-free biochemical assays where this compound at 0.5 µM inhibited ACAT1 enzymatic activity by 70% without significantly inhibiting ACAT2 activity. medchemexpress.comtaiclone.com
The following table summarizes the IC50 values demonstrating this compound's selectivity:
| Enzyme Isozyme | IC50 (µM) |
| Human ACAT1 | 0.45 |
| Human ACAT2 | 102.85 |
Biochemical and Mechanistic Analysis of this compound's Inhibitory Action on ACAT1
The mechanism by which this compound inhibits ACAT1 has been investigated through biochemical and enzymatic kinetic studies.
Enzymatic Kinetic Studies of ACAT1 Inhibition by this compound
Enzymatic kinetic analyses have been performed to understand the nature of ACAT1 inhibition by this compound. These studies provide insights into how this compound interacts with the enzyme and its substrates.
Substrate Competitive Inhibition Patterns with Oleoyl-Coenzyme A
Kinetic analysis has demonstrated that the inhibition of ACAT1 by this compound is competitive with respect to oleoyl-coenzyme A. researchgate.netnih.govmedchemexpress.comtargetmol.comtaiclone.com Oleoyl-coenzyme A is a preferred fatty acyl-CoA substrate for ACAT1, providing the fatty acid for esterification with cholesterol. researchgate.net The competitive nature of the inhibition suggests that this compound binds to the same active site on the ACAT1 enzyme as oleoyl-coenzyme A, thereby preventing the substrate from binding and the reaction from occurring. The inhibition constant (Ki) for this compound with respect to oleoyl-coenzyme A has been determined to be 0.378 µM. researchgate.netnih.govmedchemexpress.comtargetmol.comtaiclone.com
The competitive inhibition pattern with oleoyl-coenzyme A is a key aspect of this compound's mechanism of action against ACAT1.
Molecular and Cellular Mechanisms of K 604 Action
Impact of K-604 on Intracellular Cholesterol Homeostasis
This compound significantly alters the landscape of intracellular cholesterol management by directly targeting the enzymatic activity of ACAT-1, an enzyme pivotal for the esterification of cholesterol. This inhibition sets off a cascade of events that affect cholesterol storage, its removal from cells, and the dynamics of lipid droplets.
Modulation of Cellular Cholesteryl Ester Formation
This compound is a formidable and specific inhibitor of human ACAT-1. nih.govnih.gov Its inhibitory potency is significantly higher for ACAT-1 compared to its isoform, ACAT-2, with reported IC₅₀ values of 0.45 µM for ACAT-1 and 102.85 µM for ACAT-2, making it approximately 229-fold more selective for ACAT-1. nih.govnih.gov Kinetic analyses have revealed that this compound acts as a competitive inhibitor with respect to the enzyme's substrate, oleoyl-coenzyme A, exhibiting a Kᵢ value of 0.378 µM. nih.govnih.gov
| Target | Parameter | Value | Cell/System |
|---|---|---|---|
| Human ACAT-1 | IC₅₀ | 0.45 µM | - |
| Human ACAT-2 | IC₅₀ | 102.85 µM | - |
| Cholesterol Esterification | IC₅₀ | 68.0 nM | Human monocyte-derived macrophages |
| ACAT-1 (vs. Oleoyl-CoA) | Kᵢ | 0.378 µM | - |
Influence on Cellular Cholesterol Efflux Pathways in Macrophages
A critical aspect of maintaining cellular cholesterol homeostasis is the process of cholesterol efflux, whereby excess cholesterol is removed from cells. This compound has been demonstrated to positively influence this pathway, particularly in macrophages. Treatment with this compound enhances the efflux of cholesterol from THP-1 macrophages to extracellular acceptors such as high-density lipoprotein (HDL₃) and apolipoprotein A-I. nih.govnih.gov By inhibiting the esterification of cholesterol, this compound increases the pool of free cholesterol available for transport out of the cell, a key step in preventing the formation of foam cells, which are characteristic of atherosclerotic lesions. nih.govnih.gov
Effects on Lipid Droplet Biogenesis and Dynamics
Lipid droplets are cellular organelles responsible for the storage of neutral lipids, including cholesteryl esters. The inhibition of ACAT-1 by this compound directly impacts the formation and composition of these structures. By reducing the synthesis of cholesteryl esters, this compound leads to a decrease in the accumulation of cholesteryl ester-rich lipid droplets. researchgate.net This alteration in lipid droplet dynamics is a direct consequence of the primary mechanism of action of this compound, highlighting its role in controlling the storage of cellular lipids.
This compound's Role in Modulating Intracellular Signaling Cascades
Beyond its well-documented effects on cholesterol metabolism, this compound also modulates critical intracellular signaling cascades that govern cell proliferation and survival, as well as cellular degradation and recycling pathways.
Regulation of Kinase Activation (e.g., Akt, ERK1/2 Phosphorylation) in Proliferating Cells
In the context of rapidly dividing cells, such as glioblastoma cells, this compound has been shown to exert antiproliferative effects. nih.govoatext.comresearchgate.net This activity is linked to its ability to modulate key signaling pathways that are often dysregulated in cancer. Specifically, this compound treatment has been found to downregulate the activation of Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) in proliferating glioblastoma cells. nih.govoatext.comresearchgate.net The phosphorylation of Akt and ERK1/2 is a critical step in signaling cascades that promote cell growth, survival, and proliferation. nih.govoatext.comresearchgate.net By inhibiting the phosphorylation of these kinases, this compound can suppress the uncontrolled growth of tumor cells, suggesting that the inhibition of ACAT-1 may be a viable therapeutic strategy for certain types of cancer. nih.govoatext.com
| Signaling Molecule | Effect of this compound |
|---|---|
| Akt Phosphorylation | Downregulated |
| ERK1/2 Phosphorylation | Downregulated |
Influence on Autophagy-Related Signaling Pathways (e.g., LC3-II/LC3-I Ratio, p62 Levels) in Neuronal Cells
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. In neuronal cells, maintaining autophagic flux is crucial for cellular health and to prevent the accumulation of toxic protein aggregates associated with neurodegenerative diseases. Research has shown that the inhibition of ACAT-1 by this compound can stimulate autophagy in microglia, a type of glial cell in the central nervous system. nih.gov
This stimulation of autophagy is evidenced by an increase in the levels of the lipidated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a key marker of autophagosome formation, and a corresponding decrease in the levels of p62/SQSTM1, a protein that is selectively degraded during autophagy. nih.gov The ratio of LC3-II to its unlipidated form, LC3-I, is a widely used indicator of autophagic activity. nih.gov The finding that this compound treatment leads to an increased LC3-II level and reduced p62 levels in microglia suggests that this compound enhances autophagic flux. nih.gov Notably, this effect of this compound on autophagy appears to be independent of the mTOR signaling pathway, a central regulator of cell growth and autophagy. nih.gov
Interplay of this compound with Immune and Inflammatory Cell Responses
The compound this compound, a selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), demonstrates significant interaction with immune and inflammatory pathways. Its mechanism involves modulating critical cell surface receptors and attenuating the expression of genes responsible for promoting inflammation.
Modulation of Toll-Like Receptor 4 (TLR4) Trafficking and Protein Content in Microglia
This compound fundamentally alters the dynamics of Toll-Like Receptor 4 (TLR4), a key receptor in mediating inflammatory responses in microglia, the resident immune cells of the central nervous system. nih.govnih.gov Research shows that by inhibiting ACAT1, this compound decreases the total protein content of TLR4. nih.govbiorxiv.org This is achieved by altering the intracellular trafficking of the receptor. nih.gov Pre-treatment with this compound significantly increases the rate of TLR4 endocytosis—the process by which the cell internalizes the receptor from the plasma membrane. nih.govbiorxiv.org Following internalization, this compound enhances the trafficking of TLR4 to lysosomes, which are cellular organelles responsible for degradation. nih.govnih.gov This targeted degradation ultimately reduces the amount of TLR4 available to initiate pro-inflammatory signaling cascades in response to stimuli like lipopolysaccharide (LPS). nih.govnih.gov In microglial N9 cells treated with LPS for 48 hours, this compound caused a significant decrease in the total TLR4 protein content. mdpi.com
Table 1: Effects of this compound on TLR4 in Microglia
| Parameter | Effect of this compound Treatment | Mechanism | Source |
| TLR4 Protein Content | Decreased | Enhanced trafficking to lysosomes for degradation. | nih.govbiorxiv.org |
| TLR4 Endocytosis | Increased | Promotes internalization of the receptor from the plasma membrane. | nih.govbiorxiv.org |
| TLR4 Signaling | Suppressed | Reduction in available TLR4 leads to a dampened pro-inflammatory response to LPS. | nih.govnih.gov |
Attenuation of Pro-inflammatory Gene Expression in Immune Cells
A direct consequence of this compound's effect on TLR4 and other inflammatory pathways is the significant reduction in the expression of pro-inflammatory genes. nih.govmdpi.com In studies involving mouse microglial N9 cells, pre-incubation with this compound markedly attenuated the activation of these genes following stimulation with LPS. nih.govbiorxiv.orgmdpi.com This effect has been observed across various immune cell types, including macrophages. nih.gov Research demonstrates that this compound significantly suppresses the induced expression of key inflammatory mediators. nih.gov For instance, in models of non-alcoholic steatohepatitis (NASH), this compound treatment reduced the hepatic expression of Tumor Necrosis Factor-alpha (TNF-α) and Collagen Type I Alpha 1 Chain (COL1A1). symbiosisonlinepublishing.com Similarly, in macrophages loaded with acetylated low-density lipoprotein (AcLDL), this compound attenuated the expression of inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX2), and TNF-α. nih.gov
Table 2: this compound-Mediated Attenuation of Pro-inflammatory Gene Expression
| Gene | Cell/Model System | Stimulus | Effect of this compound | Source |
| TNF-α | Microglial N9 Cells | LPS | Significant Reduction | mdpi.com |
| Macrophages | AcLDL | Significant Attenuation | nih.gov | |
| Ldlr (-/-) Mice (NASH model) | High-Fat/Cholesterol Diet | Reduction by up to 54% | symbiosisonlinepublishing.com | |
| iNOS | Macrophages | AcLDL | Significant Attenuation | nih.gov |
| COX2 | Macrophages | AcLDL | Significant Attenuation | nih.gov |
| COL1A1 | Ldlr (-/-) Mice (NASH model) | High-Fat/Cholesterol Diet | Reduction by 58-66% | symbiosisonlinepublishing.com |
Cellular Phenotypic Responses Induced by this compound in Preclinical Models
The molecular actions of this compound translate into distinct phenotypic changes in various cell types, particularly in the contexts of cancer and immune response. These changes include effects on cell growth and fundamental shifts in cellular metabolism.
Effects on Cell Proliferation and Viability in Glioblastoma Cell Lines
This compound, as a selective ACAT1 inhibitor, has been shown to suppress the growth of glioblastoma, an aggressive type of brain tumor. nih.govresearcher.life In preclinical studies using the human glioblastoma cell line U251-MG, this compound effectively inhibited cell proliferation. nih.govresearcher.lifenii.ac.jp The expression of ACAT1 itself was found to increase in a manner dependent on cell proliferation in these cancer cells. nih.govresearcher.life The anti-proliferative effect of this compound is linked to its ability to interfere with key cell signaling pathways that regulate cell growth and survival. Specifically, treatment with this compound was found to downregulate the activation, via phosphorylation, of both Akt and extracellular signal-regulated kinase (ERK) in proliferating glioblastoma cells. nih.govresearcher.life
Table 3: Impact of this compound on Glioblastoma Cell Line U251-MG
| Cellular Process | Effect of this compound | Underlying Mechanism | Source |
| Cell Proliferation | Suppressed | Inhibition of ACAT1 activity. | nih.govresearcher.life |
| Akt Activation | Downregulated | Reduced phosphorylation of the kinase. | nih.govresearcher.life |
| ERK Activation | Downregulated | Reduced phosphorylation of the kinase. | nih.govresearcher.life |
Metabolic Re-wiring in T Cells and Immune Cell Phenotypes
Inhibition of ACAT1 by compounds such as this compound induces a metabolic re-wiring in CD8⁺ T cells, which enhances their anti-tumor functions. researchgate.netscispace.com ACAT1 is the primary enzyme responsible for esterifying free cholesterol into cholesteryl esters for storage within the cell. nih.gov By blocking this process, this compound leads to an increase in the amount of free cholesterol in the plasma membrane of CD8⁺ T cells. scispace.comnih.gov This alteration in membrane composition has profound functional consequences. It facilitates more efficient clustering of the T-cell receptor (TCR) and enhances the formation of the immunological synapse, the critical interface between a T cell and a target cell. nih.govnih.gov Consequently, this metabolic shift potentiates T cell effector functions, including enhanced cytokine production, proliferation, and cytotoxic activity against tumor cells. scispace.comnih.gov For example, treatment of CD8⁺ T cells with this compound was shown to increase the production of Granzyme B, a key cytolytic granule. researchgate.net
Table 4: this compound-Induced Metabolic and Phenotypic Changes in CD8⁺ T Cells
| Parameter | Effect of ACAT1 Inhibition (e.g., by this compound) | Functional Outcome | Source |
| Intracellular Lipid Droplets | Reduced | N/A | researchgate.net |
| Plasma Membrane Cholesterol | Increased | Enhances membrane-dependent signaling. | nih.gov |
| T-Cell Receptor (TCR) Signaling | Enhanced | Potentiates T cell activation. | nih.govnih.gov |
| Effector Function | Potentiated | Increased cytokine and cytolytic granule production. | nih.govresearchgate.net |
| Proliferation | Enhanced | Supports a more robust immune response. | nih.gov |
Preclinical Investigations of K 604 in Animal Disease Models
Evaluation of K-604 in Atherosclerosis Models
Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and the formation of plaques in arterial walls. e-coretvasa.cznih.govahajournals.org Macrophage foam cells, which are lipid-laden macrophages, play a critical role in the development and progression of atherosclerotic lesions. e-coretvasa.cznih.govahajournals.orgresearchgate.netresearchgate.net ACAT-1 is involved in the esterification of cholesterol within cells, a process contributing to lipid accumulation in macrophages. caymanchem.comresearchgate.net
Assessment of Fatty Streak Lesion Development in Hamsters and Mice
Preclinical studies have evaluated the effect of this compound on the development of fatty streak lesions, an early stage of atherosclerosis, in animal models. In fat-fed hamsters, this compound has been shown to suppress the formation of fatty streak lesions. caymanchem.commedscape.orgmedchemexpress.comoatext.com This suppression occurred without affecting plasma cholesterol levels in some studies, providing evidence that pharmacologic inhibition of ACAT-1 in the arterial walls might directly contribute to the suppression of atherosclerosis. medscape.orgmedchemexpress.com Studies in atherosclerosis-susceptible Bio F1B hamsters fed a high-fat and high-cholesterol diet demonstrated that this compound administration decreased lipid-accumulation areas in the aortic arch. caymanchem.commedchemexpress.com Comparisons with nonselective ACAT inhibitors, such as pactimibe, have also been conducted in apoE-knockout mice. medscape.org
Analysis of Arterial Wall Lipid Accumulation and Macrophage Foam Cell Formation
This compound has been investigated for its effects on lipid accumulation within the arterial wall and the formation of macrophage foam cells. In fat-fed hamsters, this compound decreased lipid-accumulation areas in the aortic arch. caymanchem.commedchemexpress.com Histological analysis of the aortic sinus in this compound-treated apoE-knockout mice revealed a decrease in the macrophage-positive area compared to control mice. medscape.org
In vitro studies have also explored the impact of this compound on macrophages. This compound reduced the foaming of J774 macrophages and decreased cholesterol esterification in monocyte-derived macrophages. caymanchem.com Macrophage foam cell formation is closely linked to the uptake and esterification of cholesterol. researchgate.netresearchgate.net Inhibiting ACAT1 enzyme activity, either through genetic knockout or small molecule inhibitors like K604, has been shown to affect markers in macrophages. nih.gov
Studies of this compound in Neurodegenerative Disease Animal Models
Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neurons and often involve the accumulation of misfolded proteins and neuroinflammation. frontiersin.orgfrontiersin.org ACAT-1 is the major cholesterol storage enzyme in the brain, and its expression is elevated in some neurodegenerative conditions and in acute neuroinflammation. google.combiorxiv.org
Impact on Pathological Hallmarks in Alzheimer's Disease Mouse Models
Research using in vitro models relevant to Alzheimer's disease has explored the effects of this compound on cellular processes implicated in the disease. In Neuro2a (N2a) mouse neuroblastoma cells, this compound treatment increased the LC3-II-to-LC3-I ratio, which is a marker of autophagosome formation, suggesting that this compound can enhance autophagy in neuronal cells. caymanchem.commedchemexpress.com Furthermore, this compound decreased the levels of wild-type and mutant P301L-tau in N2a cells overexpressing these proteins. caymanchem.com Intranasal administration of this compound in mice has been shown to reduce the level of brain cholesteryl esters. caymanchem.comacs.org While mouse models of AD exhibit hallmarks like amyloid plaques and tau pathology, direct in vivo studies specifically demonstrating this compound's impact on these complex pathologies were not detailed in the provided results beyond the cellular and cholesteryl ester effects. frontiersin.orgfrontiersin.orgmdpi.commdpi.comsemanticscholar.org
Role in Modulating Neuroinflammatory Responses in Rodent Brains
This compound has been investigated for its ability to modulate neuroinflammatory responses, particularly in the context of microglial activation. Studies in mouse microglial N9 cells treated with lipopolysaccharide (LPS), a model for acute neuroinflammation, showed that pre-incubation with this compound significantly attenuated the LPS-induced pro-inflammatory responses. biorxiv.orgresearchgate.netnih.gov this compound was found to decrease the total Toll-like Receptor 4 (TLR4) protein content by increasing TLR4 endocytosis and enhancing its trafficking to lysosomes for degradation. biorxiv.orgresearchgate.netnih.gov These findings suggest that this compound can suppress the pro-inflammatory signaling cascade mediated by TLR4 in response to inflammatory stimuli in microglia. researchgate.netnih.gov The effects of this compound in N9 cells were noted to mimic the anti-inflammatory actions observed in vivo in myeloid-specific Acat1 knockout mice subjected to LPS-induced neuroinflammation, where the activation of pro-inflammatory response genes in the hippocampus and cortex was attenuated. biorxiv.org
This compound Research in Glioblastoma Preclinical Models
Glioblastoma (GBM) is an aggressive malignant brain tumor. nih.govnih.gov ACAT-1 is expressed in human glioblastoma tissues and cell lines. spandidos-publications.com Preclinical research has explored the effects of this compound on glioblastoma cells. Studies using the U251-MG glioblastoma cell line demonstrated that this compound effectively suppressed cell proliferation. nih.govspandidos-publications.com Investigations into the molecular mechanisms revealed that this compound treatment downregulated the activation (phosphorylation) of Protein kinase B (Akt) and extracellular signal-regulated kinase (ERK1/2) in proliferating glioblastoma cells. nih.govspandidos-publications.com These findings suggest that ACAT1 may regulate glioblastoma cell proliferation potentially through the Akt and/or ERK1/2 pathways, and this compound could be an effective agent targeting this mechanism. spandidos-publications.com this compound is considered a promising drug candidate for glioblastoma, and strategies for its delivery to the brain, such as via the intranasal route, have been explored in mice. acs.orgresearchgate.net
Assessment of Tumor Growth Modulation and Cellular Proliferation Markers
Research indicates that cholesterol ester concentrations are significantly higher in tumor tissue compared to non-tumor tissue. researchgate.netbiorxiv.org Inhibition of SOAT, the enzyme family to which ACAT1 belongs, has been associated with significantly smaller tumors in various preclinical models. researchgate.netbiorxiv.org This inhibition has also been linked to increased tumor apoptosis, enhanced CD8+ lymphocyte infiltration and cytotoxicity, and reduced proliferation and metastasis. researchgate.netbiorxiv.org
However, the effect of this compound specifically on tumor growth modulation appears to be context-dependent based on the tumor type and administration method. Intratumoral injection of this compound in a study was not associated with smaller tumors in Huh7 xenografts. biorxiv.org In contrast, treatment with this compound has been explored in the context of cancer treatment, suggesting potential effects on tumor growth, although specific detailed findings on tumor growth modulation and cellular proliferation markers directly attributable solely to this compound in various cancer models were not extensively detailed in the provided search results beyond its role as a SOAT1 inhibitor impacting processes like proliferation. researchgate.netbiorxiv.orgtheophthalmologist.comthemedicinemaker.comophthalmologytimes.com
Molecular and Histopathological Analyses of Tumor Tissues in Animal Xenografts
Histopathological analysis in preclinical studies involving tumor xenografts is a common method to examine the morphology, growth patterns, and cellular features of tumors. aacrjournals.orgnih.gov Molecular analyses are also performed to understand the genetic and molecular characteristics of the xenografted tumors and compare them to the original human tumors. aacrjournals.orgnih.govlivingtumorlab.com
While the provided search results mention the use of histopathological and molecular analyses in the context of tumor xenografts generally aacrjournals.orgnih.govlivingtumorlab.com, and the presence of elevated lipid droplets and cholesterol esterification in glioma patient tumor tissues acs.org, specific detailed findings from molecular and histopathological analyses of tumor tissues in animal xenografts treated with this compound were not extensively provided. One study noted that genetically silencing SOAT1 in intracranial GBM xenografts was used to determine effects on tumor growth acs.org, aligning with this compound's mechanism as a SOAT1 inhibitor.
This compound's Effects on Pulmonary Inflammation Models
This compound, as an Acat-1 inhibitor, has been investigated for its effects on pulmonary inflammation, particularly in models of lung injury. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Mitigation of Lung Injury Indicators in Rodent Models (e.g., Bleomycin-induced Lung Injury)
Intratracheal administration of this compound has been shown to reduce pulmonary inflammation following bleomycin-induced lung injury in rodent models. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Bleomycin-induced lung injury is a widely used animal model that mimics features of human idiopathic pulmonary fibrosis, characterized by inflammation and fibrosis. dovepress.com
Studies have demonstrated that this compound mitigated several indicators of lung injury in this model. It reduced bleomycin-induced body weight loss and an increase in cholesterol accumulation in bronchoalveolar lavage cells. nih.govresearchgate.netnih.gov this compound also significantly reduced alveolar thickening induced by intratracheal bleomycin (B88199). nih.govresearchgate.netresearchgate.netnih.gov Furthermore, it helped normalize surfactant composition, indicated by a significant decrease in the phospholipid: SP-B ratio compared to the bleomycin-only group. nih.govresearchgate.netresearchgate.netnih.gov
The following table summarizes key findings of this compound in bleomycin-induced lung injury:
| Indicator | Bleomycin Group | Bleomycin + this compound Group | Significance | Source |
| Body Weight Loss (% ± SEM) | -13.92 ± 2.05 | 4.04 ± 1.03 | p < 0.05 | researchgate.net |
| Cholesterol Accumulation (μM) | 71.63 ± 11.7 | 13.79 ± 5.4 | p < 0.05 | researchgate.net |
| Macrophage Diameter (μm) | 29.67 ± 10.6 | 14.0 ± 3.7 | p < 0.05 | researchgate.net |
| Alveolar Wall Thickening (μm) | 4.35 ± 0.04 | 2.3 ± 0.05 | p < 0.05 | researchgate.net |
| Phospholipid:SP-B Ratio | 13.28 ± 2.17 | 7.95 ± 1.22 | p < 0.05 | researchgate.net |
Modulation of Macrophage Activation Phenotypes in Lung Tissues
Macrophages play a significant role in acute lung injury and inflammation. nih.govresearchgate.netdovepress.comjci.orgphysiology.org this compound's mechanism as an Acat-1 inhibitor is relevant here because Acat-1 is highly expressed in macrophages and is involved in intracellular lipid accumulation. nih.govresearchgate.net
This compound administration in the bleomycin-induced lung injury model preserved mature alveolar macrophages. nih.govresearchgate.netresearchgate.netnih.gov It also decreased macrophage activation in response to bleomycin. nih.govresearchgate.netnih.gov Specifically, this compound decreased the percentage of mature and pro-fibrotic interstitial macrophages. nih.govresearchgate.netnih.gov Studies also found that this compound decreased the percentage of pro-inflammatory alveolar macrophages and reduced bleomycin-mediated increases in NOS2 and ARG1 expression in bronchoalveolar lavage macrophages, suggesting reduced inflammatory signaling. researchgate.net These findings indicate that this compound can modulate macrophage activation phenotypes in lung tissues during injury.
Investigation of this compound in Retinal Neovascularization Models
This compound has been investigated in models of retinal neovascularization (RNV), a pathological process involving the formation of new blood vessels in the retina, which contributes to vision loss in conditions like retinopathy of prematurity (ROP) and diabetic retinopathy. theophthalmologist.comthemedicinemaker.comophthalmologytimes.comnih.govnih.gov
Studies using a mouse model of oxygen-induced retinopathy (OIR), a model for ROP, have shown that this compound can inhibit pathological RNV. themedicinemaker.comnih.govnih.gov this compound treatment prevented retinal accumulation of neutral lipids and cholesterol ester formation in OIR mice. nih.govnih.gov It also inhibited RNV and decreased the avascular area (AVA) compared to control groups. nih.govnih.gov
This compound's effect in these models is linked to its inhibition of ACAT1, which is involved in the increased cholesterol ester formation observed in OIR retinas. themedicinemaker.comnih.govnih.gov ACAT1 was found to be co-localized with inflammatory markers and macrophage/microglia markers in areas of RNV. nih.govnih.gov Treatment with this compound blocked the upregulation of ACAT1 and certain inflammatory factors but did not alter VEGF expression, suggesting a mechanism independent of VEGF, a key driver of neovascularization. nih.govnih.gov In vitro studies with human microglia exposed to oxygen-glucose deprivation also showed that this compound blocked the increase in ACAT1 and inflammatory markers. nih.govnih.gov
The following table summarizes key findings of this compound in retinal neovascularization models:
| Indicator | OIR + Vehicle Group | OIR + this compound Group | Significance | Source |
| Retinal Neovascularization (Area) | Higher | Lower | p < 0.05 | nih.govnih.gov |
| Avascular Area (AVA) | Higher | Lower | p < 0.05 | nih.govnih.gov |
| Retinal Cholesterol Ester Accumulation | Increased | Prevented | p < 0.05 | nih.govnih.gov |
| ACAT1 Expression in Retina | Increased | Blocked | - | nih.govnih.gov |
| Inflammatory Factor (TREM1, MCSF) Expression | Increased | Blocked | - | nih.govnih.gov |
| VEGF Expression | Increased | Not altered | - | nih.govnih.gov |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 9892288 |
| Bleomycin | 6075 |
| Cholesterol | 5997 |
| Methylmercury | 6860 |
| Erythritol | 192963 |
| Docetaxel (DTX) | 148124 |
| Zoledronic acid (ZA) | 68740 |
| Pyripyropene A | 441519 |
| Avasimibe (B1665837) | 60822 |
| Avasimin | Not found |
| ATR-101 | Not found |
| Sandoz 58-035 | Not found |
| Oleoyl-coenzyme A | 5281113 |
| Apolipoprotein A-I | 7951835 |
| TREM1 | 15017831 |
| MCSF | 124581 |
| NOS2 | 5030 |
| ARG1 | 2285 |
| VEGF | 1489 |
| LDL Cholesterol | 24871 |
| HDL3 | Not found |
| Phospholipid | 1043 |
| SP-B | 16132277 |
| CD8 | 73530 |
| CD45 | 3937 |
| Siglec F | 10111020 |
| F4/80 | 10108138 |
| CD11c | 10110607 |
| CD11b | 73529 |
| Ly6c | 16219664 |
| CD206 | 10110606 |
| Iba1 | 10110611 |
| Acyl-coenzyme A | 17017 |
| Cholesterol ester | 1166 |
| SOAT1 (ACAT1) | 10053564 |
| SOAT2 (ACAT2) | 10053565 |
| LDLR | 9403 |
| Glyceraldehyde (GA) | 709 |
| Hydroxyacetic acid (HA) | 759 |
| Citric acid (CA) | 311 |
Preclinical studies using diverse animal models have been conducted to evaluate the effects of this compound on disease progression and associated biological markers. These investigations aim to elucidate the compound's mechanisms of action and potential therapeutic utility.
Assessment of Tumor Growth Modulation and Cellular Proliferation Markers
Research indicates that tumor tissues exhibit significantly higher concentrations of cholesterol esters compared to non-tumor tissues. researchgate.netbiorxiv.org Inhibition of the SOAT enzyme family, which includes ACAT1, has been linked to a reduction in tumor size across various preclinical models. researchgate.netbiorxiv.org This inhibition is also associated with increased tumor cell apoptosis, enhanced infiltration and cytotoxicity of CD8+ lymphocytes, and decreased cellular proliferation and metastasis. researchgate.netbiorxiv.org
However, the direct impact of this compound specifically on tumor growth modulation appears to be influenced by the type of tumor and the method of administration. For instance, intratumoral injection of this compound in one study did not result in smaller tumors in Huh7 xenografts. biorxiv.org Despite this, this compound's role as a SOAT1 inhibitor suggests potential effects on cellular proliferation, a key aspect of tumor growth, aligning with the broader findings on SOAT inhibition in cancer models. researchgate.netbiorxiv.orgtheophthalmologist.comthemedicinemaker.comophthalmologytimes.com
Molecular and Histopathological Analyses of Tumor Tissues in Animal Xenografts
Histopathological analysis is a standard technique in preclinical studies involving tumor xenografts to assess tumor morphology, growth patterns, and cellular characteristics. aacrjournals.orgnih.gov Molecular analyses are also conducted to determine the genetic and molecular profiles of xenografted tumors and compare them to the original human tumors. aacrjournals.orgnih.govlivingtumorlab.com
While the provided search results generally mention the application of histopathological and molecular analyses in tumor xenograft studies aacrjournals.orgnih.govlivingtumorlab.com, and highlight the presence of elevated lipid droplets and cholesterol esterification in glioma patient tumor tissues acs.org, detailed findings specifically from molecular and histopathological analyses of tumor tissues treated with this compound were not extensively available. One study noted that genetic silencing of SOAT1, the target of this compound, was employed in intracranial GBM xenografts to investigate effects on tumor growth acs.org.
This compound's Effects on Pulmonary Inflammation Models
This compound, functioning as an Acat-1 inhibitor, has been investigated for its effects on pulmonary inflammation, particularly within the context of lung injury models. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Mitigation of Lung Injury Indicators in Rodent Models (e.g., Bleomycin-induced Lung Injury)
Intratracheal administration of this compound has demonstrated a reduction in pulmonary inflammation following lung injury induced by bleomycin in rodent models. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov The bleomycin-induced lung injury model is a widely accepted animal model that recapitulates aspects of human idiopathic pulmonary fibrosis, characterized by inflammation and the development of fibrotic tissue. dovepress.com
Studies have shown that this compound attenuated several indicators of lung injury in this model. It was observed to mitigate bleomycin-induced body weight loss and a rise in cholesterol accumulation within bronchoalveolar lavage cells. nih.govresearchgate.netnih.gov this compound also led to a significant reduction in alveolar thickening caused by intratracheal bleomycin administration. nih.govresearchgate.netresearchgate.netnih.gov Furthermore, it contributed to the normalization of surfactant composition, evidenced by a significant decrease in the phospholipid: SP-B ratio when compared to the group treated solely with bleomycin. nih.govresearchgate.netresearchgate.netnih.gov
The following table presents key findings regarding the effects of this compound in a bleomycin-induced lung injury model:
| Indicator | Bleomycin Group | Bleomycin + this compound Group | Significance | Source |
| Body Weight Loss (% ± SEM) | -13.92 ± 2.05 | 4.04 ± 1.03 | p < 0.05 | researchgate.net |
| Cholesterol Accumulation (μM) | 71.63 ± 11.7 | 13.79 ± 5.4 | p < 0.05 | researchgate.net |
| Macrophage Diameter (μm) | 29.67 ± 10.6 | 14.0 ± 3.7 | p < 0.05 | researchgate.net |
| Alveolar Wall Thickening (μm) | 4.35 ± 0.04 | 2.3 ± 0.05 | p < 0.05 | researchgate.net |
| Phospholipid:SP-B Ratio | 13.28 ± 2.17 | 7.95 ± 1.22 | p < 0.05 | researchgate.net |
Modulation of Macrophage Activation Phenotypes in Lung Tissues
Macrophages play a critical role in the pathogenesis of acute lung injury and inflammation. nih.govresearchgate.netdovepress.comjci.orgphysiology.org this compound's function as an Acat-1 inhibitor is particularly relevant in this context, as Acat-1 is highly expressed in macrophages and is involved in the intracellular accumulation of lipids. nih.govresearchgate.net
In the bleomycin-induced lung injury model, administration of this compound was observed to preserve mature alveolar macrophages. nih.govresearchgate.netresearchgate.netnih.gov It also led to a decrease in macrophage activation in response to bleomycin challenge. nih.govresearchgate.netnih.gov Specifically, this compound reduced the percentage of mature and pro-fibrotic interstitial macrophages. nih.govresearchgate.netnih.gov Further studies indicated that this compound decreased the proportion of pro-inflammatory alveolar macrophages and attenuated bleomycin-induced increases in the expression of NOS2 and ARG1 in bronchoalveolar lavage macrophages, suggesting a reduction in inflammatory signaling pathways. researchgate.net These findings collectively demonstrate that this compound can modulate the activation phenotypes of macrophages within lung tissues during the course of injury.
Investigation of this compound in Retinal Neovascularization Models
This compound has been investigated in models of retinal neovascularization (RNV), a pathological process characterized by the formation of abnormal new blood vessels in the retina, contributing to vision loss in conditions such as retinopathy of prematurity (ROP) and diabetic retinopathy. theophthalmologist.comthemedicinemaker.comophthalmologytimes.comnih.govnih.gov
Studies utilizing a mouse model of oxygen-induced retinopathy (OIR), which serves as a model for ROP, have shown that this compound can effectively inhibit pathological RNV. themedicinemaker.comnih.govnih.gov Treatment with this compound in OIR mice prevented the accumulation of neutral lipids and the formation of cholesterol esters in the retina. nih.govnih.gov It also resulted in the inhibition of RNV and a reduction in the avascular area (AVA) when compared to control groups. nih.govnih.gov
The observed effects of this compound in these models are linked to its inhibition of ACAT1, an enzyme implicated in the increased formation of cholesterol esters seen in OIR retinas. themedicinemaker.comnih.govnih.gov ACAT1 was found to be co-localized with markers of inflammation and macrophage/microglia in areas of RNV. nih.govnih.gov this compound treatment blocked the upregulation of ACAT1 and certain inflammatory factors but did not affect the expression of VEGF, a key mediator of neovascularization, suggesting a potentially distinct mechanism of action. nih.govnih.gov In vitro studies using human microglia subjected to oxygen-glucose deprivation also demonstrated that this compound inhibited the increase in ACAT1 and inflammatory markers. nih.govnih.gov
The following table summarizes key findings regarding the effects of this compound in retinal neovascularization models:
| Indicator | OIR + Vehicle Group | OIR + this compound Group | Significance | Source |
| Retinal Neovascularization (Area) | Higher | Lower | p < 0.05 | nih.govnih.gov |
| Avascular Area (AVA) | Higher | Lower | p < 0.05 | nih.govnih.gov |
| Retinal Cholesterol Ester Accumulation | Increased | Prevented | p < 0.05 | nih.govnih.gov |
| ACAT1 Expression in Retina | Increased | Blocked | - | nih.govnih.gov |
| Inflammatory Factor (TREM1, MCSF) Expression | Increased | Blocked | - | nih.govnih.gov |
| VEGF Expression | Increased | Not altered | - | nih.govnih.gov |
Pharmacological Research and Delivery Strategies for K 604 in Animal Systems
Pharmacokinetic Profiling of K-604 in Preclinical Animal Species
Pharmacokinetic (PK) profiling in preclinical animal species, such as mice, is essential to characterize how this compound is handled by the organism over time. This involves analyzing its concentrations in biological fluids and tissues following administration by different routes.
Systemic and Tissue Distribution Analysis (e.g., Brain Penetration)
Studies in mice have investigated the systemic and tissue distribution of this compound following administration. After single oral administration, the maximum plasma concentration (Cmax) of this compound was observed at 15 minutes. Concurrently, peak concentrations were detected in the cerebrum and cerebellum tissues at the same time point, although these concentrations were considerably lower than those in plasma. Brain tissue concentrations were reported to be less than the lower limit of quantification (LLOQ) by 60 minutes post-administration. nih.gov In silico predictions have suggested that this compound might exhibit a moderate degree of blood-brain barrier (BBB) penetration. researchgate.net However, some research indicates that this compound is known to be impermeable to the mouse brain when administered intravenously as part of a nanoparticle system, in contrast to another compound tested in the same study. mdpi.com Following intranasal administration, this compound demonstrated distribution to brain tissues, including the cerebrum and olfactory bulb. nih.govacs.org
Table 1: this compound Peak Concentrations in Plasma and Brain Tissues After Single Oral Administration in Mice nih.gov
| Tissue | Cmax (ng/mL or ng/g) | Tmax (min) |
| Plasma | 6.2 | 15 |
| Cerebrum | 0.8 | 15 |
| Cerebellum | 0.7 | 15 |
Table 2: this compound Peak Concentrations in Plasma and Brain Tissues After Single Intranasal Administration in Mice (50 μL volume) nih.gov
| Tissue | Cmax (ng/mL or ng/g) |
| Plasma | 574 |
| Cerebrum | 66 |
| Olfactory Bulb | 406 |
Comparative Bioavailability Across Different Administration Routes in Animal Studies
Comparative studies evaluating different administration routes in animal models have highlighted significant differences in this compound exposure, particularly in brain tissue. The area under the concentration-time curve (AUC) in cerebral tissue after intranasal administration was substantially higher compared to oral administration in mice. nih.govacs.org Specifically, the AUC in cerebral tissue after intranasal administration (at a dose of 108 μ g/mouse ) was reported as 772 ng·min/g, whereas after oral administration (at a dose of 166 μ g/mouse ), it was 8.9 ng·min/g. nih.govacs.org This resulted in a markedly higher index of brain-targeting efficiency for the intranasal route. nih.govacs.org In vivo intranasal administration has been shown to result in brain and blood AUC values approximately 100 to 211 times higher than those achieved with oral administration. mdpi.com
Table 3: this compound AUC in Cerebral Tissue After Oral vs. Intranasal Administration in Mice nih.govacs.org
| Administration Route | Dose (μ g/mouse ) | AUC (ng·min/g) |
| Oral | 166 | 8.9 |
| Intranasal | 108 | 772 |
Characterization of Metabolism and Excretion Patterns in Animal Models
Information regarding the specific metabolism and excretion patterns of this compound in animal models was not available in the consulted sources.
Advanced Drug Delivery Methodologies for this compound
Given challenges such as poor water solubility at neutral pH and limited permeability across the blood-brain barrier, advanced drug delivery methodologies have been explored to enhance this compound's therapeutic potential. mdpi.com
Development and Assessment of Intranasal Delivery Systems for Brain Targeting
The development and assessment of intranasal delivery systems have been pursued as a strategy to improve this compound delivery, particularly for targeting the brain. mdpi.comresearchgate.net Hydroxycarboxylic acid solutions, including hyaluronic acid, gluconic acid, and citric acid, have been investigated to address the low aqueous solubility of this compound and facilitate its intranasal administration. nih.govacs.orgmdpi.comresearchgate.net These solutions, with pH values ranging from 3.0 to 3.8, were capable of significantly increasing the solubility of this compound. mdpi.comresearchgate.net In vivo studies utilizing these formulations for intranasal administration in mice demonstrated enhanced drug delivery efficiency to the brain. mdpi.comresearchgate.net
Brain Targeting Efficiency and Regional Distribution within Animal Brains
Assessment of intranasal delivery systems in animal models has focused on evaluating brain targeting efficiency and the regional distribution of this compound within the brain. As noted in Section 5.1.2, intranasal administration resulted in a significantly higher brain targeting efficiency compared to oral administration, based on AUC values in cerebral tissue. nih.govacs.org Analysis of regional distribution in mice after intranasal administration showed that in the initial time frame (5 to 45 minutes), this compound concentrations in the olfactory bulb tissue were notably higher than those in the cerebral tissue. nih.govacs.org This suggests a potential pathway for direct nose-to-brain delivery via the olfactory route. nih.govacs.org Even with repeated intranasal administration over several days, this compound levels in the mouse brain were sufficient to induce a marked decrease in cholesteryl ester levels. nih.govacs.org
Table 4: this compound AUC in Plasma and Cerebral Tissue After Single Intranasal Administration of Different Formulations in Mice (108 μg/10 μL) nih.govacs.org
| Formulation Containing | Plasma AUC (ng·min/mL) | Cerebral Tissue AUC (ng·min/g) |
| Hyaluronic Acid (HA) | 10220 | 791 |
| Gluconic Acid (GA) | 7263 | 579 |
| Citric Acid (CA) | 9891 | 772 |
Table 5: this compound Peak Concentrations in Plasma and Brain Tissues After Single Intranasal Administration of Different Formulations in Mice (108 μg/10 μL) at 5 minutes nih.govacs.org
| Formulation Containing | Plasma Cmax (ng/mL) | Cerebral Tissue Cmax (ng/g) | Olfactory Bulb Tissue Cmax (ng/g) |
| Hyaluronic Acid (HA) | 274 | 39 | Not specified in source |
| Gluconic Acid (GA) | 217 | 32 | Not specified in source |
| Citric Acid (CA) | 283 | 47 | Not specified in source |
Nanoparticle and Liposomal Encapsulation Strategies for Hydrophobic ACAT Inhibitors
The hydrophobic nature of many ACAT inhibitors, including this compound, presents challenges for their delivery and bioavailability mdpi.comacs.orgmdpi.com. Nanoparticle and liposomal encapsulation strategies have been explored as methods to improve the solubility, stability, and targeted delivery of these compounds nih.govqnutrapharma.com.
Liposomes are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic compounds. Hydrophilic substances are typically contained within the aqueous core, while hydrophobic compounds can be incorporated within the lipid bilayer membrane qnutrapharma.com. Stealth liposomes, often incorporating polyethylene (B3416737) glycol (PEG), are designed to evade rapid clearance from the bloodstream, thereby increasing their circulation time and potential for accumulation at target sites mdpi.comnih.gov. DSPE-PEG2000 is a commonly used component in the formation of such nanoparticles nih.govgoogle.com.
A facile method has been reported for encapsulating hydrophobic ACAT inhibitors, using the potent inhibitor F12511 as an example nih.gov. This method involves mixing DSPE-PEG2000, egg phosphatidylcholine (PC), and the ACAT inhibitor in ethanol, followed by drying, resuspension, and sonication nih.gov. This approach successfully incorporated high concentrations of F12511 into stealth liposomes with an average size of approximately 200 nm, which remained stable at 4°C for at least 6 months nih.gov. The method was also investigated for its transferability to other ACAT inhibitors, including this compound nih.gov.
Encapsulation of this compound in DSPE-PEG2000/PC nanoparticles (referred to as Nanoparticle K) using a similar protocol showed effective encapsulation of large concentrations of this compound nih.gov. While both free this compound and Nanoparticle K demonstrated a trend towards inhibiting ACAT activity in cell lines at a concentration of 0.4 µM, they did not appear as potent as F12511 and its nanoparticle formulation, which is consistent with F12511 having a lower IC50 value for ACAT1 than this compound nih.gov.
Studies in wild-type mice involving intravenous injection of nanoparticles encapsulating either F12511 (Nanoparticle F) or this compound (Nanoparticle K) revealed differences in tissue distribution and ACAT inhibition. Nanoparticle F (at 5.8 mg/kg F12511) significantly inhibited ACAT activity in both adrenal glands and brain, with brain ACAT activity reduced by over 50% up to 8 hours post-injection mdpi.com. In contrast, Nanoparticle K (at 24 mg/kg this compound) inhibited ACAT activity in the adrenal glands but not in the brain 4 hours after intravenous injection mdpi.com. This finding aligns with previous observations regarding this compound's limited permeability to the brain mdpi.com.
The use of phosphatidylcholine in DSPE-PEG2000 based nanoparticles has been shown to enhance the encapsulation of hydrophobic drugs nih.govnih.gov. The concentration of PEGylated phospholipid, such as DSPE-PEG2000, in the nanoparticle formulation can range between 20 mM and 40 mM, with 30 mM being a commonly used concentration google.com. The purity of phosphatidylcholine used in the preparation is also considered important google.com.
These studies highlight the potential of nanoparticle and liposomal strategies for delivering hydrophobic ACAT inhibitors like this compound, although the success of brain delivery appears to be compound-dependent even within similar nanoparticle formulations mdpi.com.
Here is a summary of some research findings in a table format:
| Animal Model | Administration Route | Formulation | Key Finding | Source |
| Bio F1B Hamsters | Oral | This compound | Decreased aortic arch lipid accumulation; reduced plasma total cholesterol. | caymanchem.com |
| Fat-fed Hamsters | Oral | This compound | Suppressed fatty streak lesions without affecting plasma cholesterol. | nih.gov |
| Mice | Intranasal | This compound in hydroxycarboxylic acid solution | Increased brain delivery compared to oral administration. | acs.org |
| Mice | Intranasal | This compound in hydroxycarboxylic acid solution | Reduced brain cholesteryl ester levels after 7 days of administration. | acs.org |
| Wild-type Mice | Intravenous | Nanoparticle K (DSPE-PEG2000/PC encapsulated this compound) | Inhibited adrenal ACAT activity but not brain ACAT activity. | mdpi.com |
| Wild-type Mice | Intravenous | Nanoparticle F (DSPE-PEG2000/PC encapsulated F12511) | Inhibited both adrenal and brain ACAT activity. | mdpi.com |
Structure Activity Relationships Sar and Rational Design of K 604 Analogues
Principles of K-604 Derivative Design Based on ACAT1 Inhibition
The design of this compound, and by extension its derivatives, is fundamentally based on achieving potent and selective inhibition of ACAT-1. This compound emerged from a development process that characterized it as a novel, highly selective inhibitor of ACAT-1 over its isoform, ACAT-2. nih.gov Kinetic analyses have demonstrated that this compound functions as a competitive inhibitor with respect to the enzyme's substrate, oleoyl-coenzyme A, indicating that it is designed to interact with the substrate-binding site of the ACAT-1 enzyme. nih.govresearchgate.net
The core principle behind the design of this compound analogues involves modifying its chemical scaffold to enhance affinity for the ACAT-1 active site while minimizing interaction with ACAT-2. This approach is guided by iterative cycles of chemical synthesis and biological testing. During the development phase, the inhibitory efficacy of synthesized compounds was investigated using in vitro assays with enzyme sources from rabbit small intestine microsomes and aorta homogenate. researchgate.net This screening process is crucial for identifying derivatives with improved potency and selectivity profiles. The high selectivity of this compound, being 229-fold more selective for ACAT-1, underscores the success of this targeted design strategy. nih.govresearchgate.net
| Target | Parameter | Value | Selectivity |
|---|---|---|---|
| Human ACAT-1 | IC50 | 0.45 µM | 229-fold for ACAT-1 |
| Human ACAT-2 | IC50 | 102.85 µM | |
| ACAT-1 | Ki (vs. Oleoyl-CoA) | 0.378 µM | N/A |
Quantitative Structure-Activity Relationship (QSAR) Studies Applied to this compound Analogues
While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on this compound analogues are not extensively detailed in the available literature, QSAR is a critical tool in the rational design of enzyme inhibitors. This computational method establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For ACAT-1 inhibitors, a QSAR model would be developed to predict the inhibitory potency of new this compound derivatives based on their physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. Such models are invaluable for prioritizing the synthesis of novel analogues with the highest probability of enhanced activity, thereby streamlining the drug discovery process.
Identification of Key Pharmacophoric Elements for Potent and Selective ACAT1 Inhibition
The high selectivity of this compound for ACAT-1 suggests its structure contains key features, or pharmacophores, that are geometrically and electronically complementary to the ACAT-1 active site. Pharmacophore modeling studies on ACAT-1 selective inhibitors have identified a common set of features necessary for potent inhibition. One successful pharmacophore model for ACAT-1 selectivity, designated Hypo1–09, is composed of seven essential features: one aromatic ring, one hydrogen bond acceptor, one hydrogen bond donor, and four hydrophobic features. researchgate.net
The chemical structure of this compound, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, aligns well with this model: otavachemicals.com
Aromatic Ring: The benzimidazole (B57391) moiety provides a key aromatic feature.
Hydrogen Bond Acceptor/Donor: The acetamide (B32628) linkage and nitrogen atoms within the piperazine (B1678402) and benzimidazole rings can act as hydrogen bond acceptors and donors, forming crucial interactions with amino acid residues in the enzyme's active site.
Hydrophobic Features: The bis(methylthio)pyridine group and other alkyl components contribute to the molecule's hydrophobicity, facilitating its entry into the hydrophobic active site of the membrane-bound ACAT-1 enzyme.
The precise arrangement of these elements is critical for achieving the observed 229-fold selectivity over ACAT-2, implying significant differences in the topology and amino acid composition of the active sites between the two isoforms. nih.gov
Computational Chemistry Approaches in this compound Research and Design (e.g., Molecular Docking, in silico Predictions)
Computational chemistry plays a pivotal role in modern drug design and is central to understanding the inhibitory mechanism of compounds like this compound.
Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a receptor. In the context of this compound, docking simulations would place the molecule into a homology model or crystal structure of the ACAT-1 active site. These simulations help visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the enzyme. This provides a structural basis for its competitive inhibition mechanism and its high selectivity. By comparing the docking scores and binding modes of this compound in both ACAT-1 and ACAT-2, researchers can rationalize its isoform selectivity and guide the design of new analogues with improved properties.
Methodological Considerations and Advanced Techniques in K 604 Research
Advanced Biochemical Assay Development for ACAT1 Activity and Selectivity
The initial characterization of K-604 relied on advanced biochemical assays to determine its potency and selectivity for ACAT1 over its isoform, ACAT2. Researchers developed and utilized assays using human-derived enzymes to establish a detailed inhibitory profile.
Detailed Research Findings: Key studies employed microsomal fractions from cells engineered to express either human ACAT1 or ACAT2. The inhibitory activity of this compound was quantified by measuring the formation of radiolabeled cholesteryl esters from cholesterol and a radiolabeled acyl-CoA substrate in the presence of varying concentrations of the inhibitor. These assays revealed that this compound has a potent and highly selective affinity for ACAT1.
The half-maximal inhibitory concentration (IC50) for human ACAT-1 was determined to be 0.45 µM, whereas the IC50 for human ACAT-2 was 102.85 µM. nih.govresearchgate.net This demonstrates a 229-fold greater selectivity for ACAT1. nih.govresearchgate.net Further kinetic analysis indicated that the mode of inhibition was competitive with respect to the oleoyl-coenzyme A substrate, with a Ki value of 0.378 µM. nih.govresearchgate.net In a more cellular context, assays using human monocyte-derived macrophages demonstrated that this compound inhibited cholesterol esterification with an IC50 of 68.0 nM. nih.govresearchgate.net These findings were foundational in establishing this compound as a valuable research tool for studying the specific roles of ACAT1.
| Parameter | Value | Target | Assay System |
|---|---|---|---|
| IC50 | 0.45 µM | ACAT1 | Human enzyme assay |
| IC50 | 102.85 µM | ACAT2 | Human enzyme assay |
| Selectivity | 229-fold | ACAT1 vs. ACAT2 | Calculated from IC50 values |
| Ki | 0.378 µM | ACAT1 | Kinetic analysis |
| IC50 | 68.0 nM | Cholesterol Esterification | Human monocyte-derived macrophages |
Cellular Imaging and Microscopic Techniques for this compound Mechanistic Studies
Cellular imaging and microscopy have been instrumental in visualizing the downstream consequences of ACAT1 inhibition by this compound, providing critical insights into its mechanism of action within intact cells. While direct imaging of the this compound molecule is not a common approach, techniques such as fluorescence microscopy are used to observe the cellular changes induced by its activity.
Detailed Research Findings: A primary function of ACAT1 is the formation of cholesteryl esters, which are stored in cellular lipid droplets. Fluorescence microscopy, often using lipophilic dyes like Nile Red, is a key technique to visualize and quantify these lipid droplets. mdpi.com In studies involving ACAT1 inhibitors, this method allows researchers to directly observe a reduction in lipid droplet accumulation in various cell types, such as microglia and macrophages, thereby confirming the inhibitor's efficacy at a cellular level. mdpi.commdpi.com
Furthermore, immunofluorescence microscopy has been used to study the subcellular localization of the ACAT1 enzyme itself. Research has shown that inhibiting ACAT can induce its translocation from the endoplasmic reticulum to other vesicular structures, a change that can be visualized using antibodies against ACAT1. frontiersin.org In studies of this compound's effect on inflammatory pathways, subcellular fractionation coupled with protein analysis has been used to determine the location of proteins like Toll-like receptor 4 (TLR4) after treatment, a finding that can be further explored with co-localization studies using confocal microscopy. researchgate.net These microscopic techniques provide spatial and quantitative data that link the biochemical inhibition of ACAT1 by this compound to functional cellular outcomes.
Omics-Based Approaches in this compound Mechanistic Elucidation (e.g., Proteomics, Metabolomics in Preclinical Samples)
While large-scale, unbiased proteomic and metabolomic screening studies specifically for this compound are not extensively detailed in published literature, research into its effects has utilized techniques that form the basis of an omics approach. Studies have focused on quantifying changes in specific gene expression (transcriptomics) and protein activation (targeted proteomics) to elucidate the compound's mechanism of action beyond simple enzyme inhibition.
Detailed Research Findings: Research has shown that this compound modulates key cellular signaling pathways and gene expression programs. In glioblastoma cells, treatment with this compound was found to suppress cell proliferation by downregulating the activation of critical signaling proteins Akt and extracellular signal-regulated kinase (ERK). nih.gov In the context of atherosclerosis, this compound administration to apoE-knockout mice led to an increase in procollagen (B1174764) type 1 mRNA levels in the aorta. nih.gov In models of non-alcoholic steatohepatitis (NASH), this compound suppressed the expression of inflammatory genes in the liver. researchgate.net Similarly, in microglia treated with myelin debris, ACAT1 inhibition by this compound increased both the mRNA and protein levels of the cholesterol transporter ATP-binding cassette subfamily A1 (ABCA1). mdpi.comresearchgate.net These targeted analyses of transcripts and proteins demonstrate that this compound's effects are complex, involving the modulation of signaling cascades, protein expression, and inflammatory responses.
| Molecular Target | Effect | Model System | Research Area |
|---|---|---|---|
| Akt Activation | Downregulated | U251-MG Glioblastoma Cells | Oncology |
| ERK Activation | Downregulated | U251-MG Glioblastoma Cells | Oncology |
| Procollagen Type 1 mRNA | Increased | ApoE-Knockout Mouse Aorta | Atherosclerosis |
| Inflammatory Genes | Suppressed | Ldlr(-/-) Mouse Liver | NASH |
| ABCA1 mRNA & Protein | Increased | Microglial Cell Lines | Neuroinflammation |
Development and Refinement of Animal Models for this compound Research
The in vivo evaluation of this compound has necessitated the development and use of diverse and refined animal models. These models have been selected or created to investigate the compound's efficacy in specific pathologies, ranging from atherosclerosis to organ-specific inflammation.
Detailed Research Findings: The initial preclinical validation of this compound for atherosclerosis was conducted in fat-fed F1B hamsters, a model known for developing diet-induced fatty streak lesions in arteries. In this model, this compound suppressed lesion development without altering plasma cholesterol levels, providing early evidence of a direct effect on the arterial wall. nih.govresearchgate.net
To explore the mechanism further, research shifted to more specific genetic mouse models. The apolipoprotein E (apoE)-knockout mouse, which spontaneously develops atherosclerosis, was used to show that this compound could favorably alter the composition of atherosclerotic plaques by reducing macrophage area and increasing collagen content. nih.gov The compound has also been studied in various models of inflammation. In mouse models of non-alcoholic fatty liver disease (NAFLD) and NASH, such as diet-fed KK-Ay and Ldlr(-/-) mice, this compound was shown to ameliorate hepatic inflammation. researchgate.net Its anti-inflammatory properties were also demonstrated in a bleomycin-induced lung injury mouse model, where it reduced pulmonary inflammation. nih.gov Furthermore, wild-type mice have been used to assess pharmacokinetic properties like brain permeability, where this compound was found to be impermeable even when delivered via nanoparticles. mdpi.com The use of Zucker fatty rats provided an additional rodent model to confirm this compound's ability to inhibit hepatic steatosis. researchgate.net This progression of animal models highlights a refinement in research, moving from general disease phenotypes to more specific mechanistic and organ-focused questions.
| Animal Model | Pathology Investigated | Key Finding |
|---|---|---|
| Fat-fed F1B Hamster | Atherosclerosis | Suppressed fatty streak lesion formation. nih.govresearchgate.net |
| ApoE-Knockout Mouse | Atherosclerosis Plaque Composition | Reduced macrophage area and increased collagen in plaques. nih.gov |
| Wild-Type Mouse | Pharmacokinetics | Demonstrated impermeability to the brain. mdpi.com |
| KK-Ay & Ldlr(-/-) Mice | NAFLD / NASH | Ameliorated hepatic inflammation and steatosis. researchgate.net |
| Bleomycin-Induced Lung Injury Mouse | Pulmonary Inflammation | Reduced lung inflammation and cholesterol accumulation. nih.gov |
| Zucker Fatty Rat | Hepatic Steatosis | Inhibited the development of hepatic steatosis. researchgate.net |
Comparative Research and Synergistic Investigations Involving K 604
Comparative Analysis of K-604's Actions with Other ACAT Inhibitors in Preclinical Models
Preclinical studies have compared the inhibitory profile and effects of this compound with other ACAT inhibitors, highlighting its selectivity for the ACAT1 isoform. In human CHO cell lines, this compound demonstrated significantly higher selectivity for ACAT1 over ACAT2, with IC50 values of 0.45 µmol/L and 102.85 µmol/L, respectively, indicating a 229-fold preference for ACAT1 researchgate.netnih.gov. Kinetic analysis revealed that this compound acts as a competitive inhibitor with respect to oleoyl-coenzyme A, a preferred substrate for ACAT1, with a Ki value of 0.378 µmol/L researchgate.netnih.govmdpi.com.
Comparisons in cellular models, such as human monocyte-derived macrophages and THP-1 macrophages, showed that this compound effectively inhibited cholesterol esterification and enhanced cholesterol efflux to HDL3 or apolipoprotein A-I researchgate.netnih.gov. Another ACAT1 inhibitor, F12511, also demonstrated potent inhibition of ACAT activity in mouse embryonic fibroblasts (MEFs) and neuronal cells mdpi.comnih.gov. While F12511 generally showed lower IC50 values than this compound in some cell types, this compound still exhibited significant inhibitory activity mdpi.comnih.gov.
In animal models of atherosclerosis, administration of this compound to fat-fed hamsters suppressed the development of fatty streak lesions without altering plasma cholesterol levels researchgate.netnih.gov. This finding provided direct evidence that pharmacological inhibition of ACAT1 in the arterial walls could suppress atherosclerosis researchgate.netnih.gov. Other ACAT inhibitors, such as the isotype-nonselective inhibitors CI-1011 and F-1394, also reduced cholesteryl ester content within atherosclerotic lesions and caused plaque regression in model animals, similar to the effects observed with this compound nih.gov.
Studies investigating the brain permeability of ACAT inhibitors have shown differences between compounds. While this compound is known to have limited permeability across the blood-brain barrier in mice, F12511, when encapsulated in nanoparticles, demonstrated inhibition of ACAT enzyme activity in the brain mdpi.commdpi.comnih.gov. This suggests that delivery methods can influence the tissue distribution and efficacy of ACAT inhibitors.
The following table summarizes some comparative data on the inhibitory potency of this compound and other ACAT inhibitors:
| Compound | Target Isozyme | IC50 (Human ACAT1) | IC50 (Human ACAT2) | Ki (Human ACAT1, Oleoyl-CoA) | Selectivity (ACAT1/ACAT2) |
| This compound | ACAT1-selective | 0.45 µmol/L researchgate.netnih.gov | 102.85 µmol/L researchgate.netnih.gov | 0.378 µmol/L researchgate.netnih.govmdpi.com | 229-fold researchgate.netnih.gov |
| CI-1011 | Non-selective | - | - | 20 µM mdpi.com | - |
| F12511 | ACAT1-preferential | 0.039 µmol/L mdpi.comnih.govmdpi.com | 0.110 µmol/L mdpi.comnih.govmdpi.com | - | ~2.8-fold mdpi.comnih.govmdpi.com |
Note: IC50 and Ki values can vary depending on the experimental system used.
Co-administration and Combination Studies of this compound with Other Therapeutic Agents in Preclinical Settings
Preclinical research has also explored the effects of co-administering this compound with other therapeutic agents, particularly in the context of atherosclerosis and potentially neurodegenerative diseases.
In the field of atherosclerosis, the combination of statins with ACAT inhibitors has been investigated. Studies in a rabbit model for atherosclerosis showed that the combination of a statin and the non-selective ACAT inhibitor CI-1011 synergistically reduced and stabilized atherosclerotic plaques nih.gov. While direct preclinical studies specifically combining this compound with statins were not extensively detailed in the search results, the general principle of combining lipid-lowering mechanisms suggests a potential area of investigation. Statins primarily work by inhibiting cholesterol synthesis, while ACAT inhibitors like this compound target cholesterol esterification and storage hpra.iepom.go.id. Combining these approaches could offer complementary cholesterol reduction strategies pom.go.id.
Beyond atherosclerosis, the role of ACAT1 inhibition in neurodegenerative diseases like Alzheimer's disease (AD) has gained attention mdpi.comnih.govexplorationpub.com. Excess cholesteryl esters are found in the brains of AD patients and in relevant cell and mouse models explorationpub.com. Reducing cholesteryl ester content through ACAT inhibition has shown promise in reducing amyloidopathy and other AD hallmarks in preclinical models explorationpub.com. While some ACAT inhibitors like CP113818 have shown effectiveness in suppressing amyloidopathy in mouse models of AD, the effectiveness of this compound in such models had not been widely reported in the literature at the time of some reviews explorationpub.com. However, more recent work has explored methods to deliver this compound to the brain, such as via the intranasal route using a hydroxycarboxylic acid solution, which significantly decreased cholesteryl ester levels in the mouse brain nih.gov. This opens possibilities for combination studies in neurodegenerative disease models, potentially with agents targeting amyloid beta pathology or other aspects of neurodegeneration.
In the context of cancer, where increased cholesterol esterification is observed and linked to tumor growth biorxiv.orgfrontiersin.orgresearchgate.net, ACAT inhibitors are being explored as potential therapeutic agents mdpi.comfrontiersin.org. Preclinical studies have investigated the use of ACAT inhibitors in various cancer models biorxiv.orgfrontiersin.org. While the search results did not provide specific details on combination studies involving this compound and other anti-cancer agents, the broader research on ACAT inhibitors in cancer suggests that combinations with chemotherapy or targeted therapies could be explored to enhance anti-tumor effects researchgate.netmdpi.com.
Emerging Research Areas and Future Directions for K 604 Studies
Exploration of Undiscovered Mechanisms or Novel Targets Modulated by K-604
While the primary mechanism of this compound is the direct inhibition of ACAT1, recent studies suggest its effects extend to other cellular pathways, which warrants further investigation. sigmaaldrich.combiorxiv.orgspandidos-publications.com
Modulation of Inflammatory Signaling: Research has shown that ACAT1 blockade by this compound can attenuate pro-inflammatory responses in microglial cells treated with lipopolysaccharide (LPS). biorxiv.org A proposed mechanism is the alteration of the intracellular fate of Toll-Like Receptor 4 (TLR4), a key receptor in innate immunity. This compound appears to increase the endocytosis of TLR4, enhancing its trafficking to lysosomes for degradation. biorxiv.org This suggests a novel role for this compound in modulating neuroinflammation, independent of its direct effects on cholesterol metabolism.
Induction of Autophagy: this compound has been observed to increase the ratio of LC3-II to LC3-I, a marker of autophagosome formation, in neuronal cells. caymanchem.com This induction of autophagy has been linked to the clearance of pathological proteins, such as mutant P301L-tau, which is implicated in Alzheimer's disease. sigmaaldrich.comcaymanchem.com The precise signaling cascade through which ACAT1 inhibition by this compound triggers autophagy remains an important area for future research.
Regulation of Cell Proliferation Pathways: In glioblastoma cells, this compound has been shown to suppress proliferation by downregulating the activation of key signaling kinases like Akt and extracellular signal-regulated kinase (ERK). spandidos-publications.comnih.gov The molecular link between the inhibition of cholesterol esterification and the deactivation of these critical cell survival and growth pathways is not fully understood. It may be related to changes in cellular cholesterol levels affecting the integrity of lipid rafts, which are crucial for signal transduction. spandidos-publications.com
| Observed Effect of this compound | Potential Undiscovered Mechanism | Cell/Model System |
| Attenuation of pro-inflammatory response | Increased endocytosis and lysosomal degradation of TLR4 | Mouse microglial N9 cells |
| Reduction of mutant tau levels | Enhancement of autophagy flux | Neuro2a (N2a) mouse neuroblastoma cells; Cortical neurons from 3xTg-AD mice |
| Suppression of tumor cell growth | Downregulation of Akt and ERK1/2 phosphorylation | U251-MG glioblastoma cells |
Potential for Novel Preclinical Applications of this compound Beyond Current Research Domains
The known effects of this compound in atherosclerosis, Alzheimer's disease, and glioblastoma lay the groundwork for its application in other disease contexts. nih.govnih.govmdpi.com
Neuroinflammatory and Neurodegenerative Disorders: Given its ability to modulate microglial activation and promote autophagy, this compound could be investigated as a therapeutic agent for a broader range of neurodegenerative diseases where neuroinflammation and protein aggregation are key features, such as Parkinson's disease or amyotrophic lateral sclerosis. biorxiv.orgcaymanchem.com
Oncology: The reliance of various cancer types on altered cholesterol metabolism for rapid proliferation suggests that the anti-proliferative effects of this compound seen in glioblastoma may extend to other malignancies. spandidos-publications.com Cancers such as clear cell renal cell carcinoma, which are characterized by high levels of cholesteryl esters, could be promising targets for this compound-based therapies. spandidos-publications.com
Acute Lung Injury: Recent preclinical studies have demonstrated that intratracheal administration of this compound can reduce pulmonary inflammation and cholesterol ester accumulation in a bleomycin-induced lung injury model in mice. nih.gov This opens a new research domain for this compound in treating inflammatory lung conditions like Acute Respiratory Distress Syndrome (ARDS). nih.gov
Atherosclerotic Plaque Stabilization: Beyond simply reducing fatty streak lesions, this compound has been found to stimulate collagen production in cultured smooth muscle cells and alter plaque phenotype in animal models. nih.govsigmaaldrich.com This suggests a potential application in not just preventing atherosclerosis, but in stabilizing existing, vulnerable plaques to prevent rupture.
Development of Next-Generation ACAT1 Inhibitors Based on this compound Insights
This compound serves as a valuable chemical scaffold and pharmacological tool for designing future generations of ACAT1 inhibitors with enhanced properties. Its high selectivity for ACAT1 over ACAT2 (approximately 229-fold) is a key feature to be retained. nih.govresearchgate.netmedchemexpress.com
The development of this compound was guided by a solubility-driven structural optimization strategy, which incorporated four nitrogen atoms to improve its solubility in acidic environments. nih.gov However, its poor solubility at neutral pH and low blood-brain barrier (BBB) permeability remain challenges. nih.gov Future drug design efforts could focus on:
Improving BBB Permeability: Modifying the this compound structure to enhance brain penetration could yield more effective treatments for neurological disorders. This could involve altering lipophilicity or designing prodrugs that can cross the BBB more efficiently.
Exploring Structure-Activity Relationships (SAR): Detailed SAR studies on this compound and its analogs can identify the key chemical moieties responsible for its high potency and selectivity. This knowledge is crucial for designing novel compounds that retain the benefits of this compound while possessing improved pharmacokinetic profiles. In comparison, another ACAT1 inhibitor, F12511, has a lower IC50 value than this compound, suggesting that analysis of different chemical scaffolds could be beneficial. nih.gov
| Compound | IC50 for human ACAT1 | IC50 for human ACAT2 | Selectivity (ACAT2/ACAT1) |
| This compound | 0.45 µM | 102.85 µM | ~229-fold |
| F12511 | 0.039 µM | 0.11 µM | ~2.8-fold |
Data compiled from multiple sources. nih.govcaymanchem.commedchemexpress.comnih.gov
Methodological Innovations for Enhanced this compound Research and Development
Overcoming the physicochemical limitations of this compound requires innovative formulation and delivery strategies to maximize its therapeutic potential, particularly for central nervous system disorders.
Novel Drug Delivery Systems: The poor water solubility and BBB impermeability of this compound have spurred the development of advanced delivery methods. nih.gov One successful approach has been the intranasal administration of this compound in a hydroxycarboxylic acid solution, which significantly increased its concentration in the mouse brain compared to oral administration. nih.govacs.org This method leverages the nose-to-brain pathway, bypassing the BBB.
Nanoparticle Encapsulation: Another promising strategy is the encapsulation of this compound into nanoparticles. nih.gov Researchers have successfully incorporated this compound into DSPE-PEG2000/phosphatidylcholine (PC) liposome-based nanoparticles. This approach can improve the solubility of hydrophobic drugs and potentially facilitate their transport across biological barriers. nih.gov
Advanced In Vitro and In Vivo Models: The development of more sophisticated disease models, such as patient-derived induced pluripotent stem cell (iPSC) neurons or complex organoids, will allow for more accurate and detailed investigation of this compound's mechanisms and therapeutic effects in a human-relevant context. biorxiv.org
Conclusion of K 604 Academic Research
Synthesis of Key Academic Findings on K-604 and its Biological Interactions
This compound is a potent and highly selective inhibitor of the enzyme Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1), also known as Sterol O-acyltransferase 1 (SOAT-1). nih.govmedkoo.com Its selectivity is a cornerstone of its utility in research, demonstrating a 229-fold greater inhibition of human ACAT-1 over its isoform, ACAT-2. nih.govresearchgate.netmedchemexpress.com Preclinical studies have elucidated its mechanism and effects across various biological systems.
Mechanism of Action: The inhibitory action of this compound on ACAT-1 is competitive with respect to the enzyme's substrate, oleoyl-coenzyme A. nih.govresearchgate.net This targeted inhibition prevents the esterification of cholesterol, a critical step in the formation of cholesteryl esters. This mechanism is central to its observed biological effects.
Biological Interactions and Preclinical Findings:
Atherosclerosis and Cholesterol Metabolism: In preclinical models, this compound has demonstrated significant effects on processes related to atherosclerosis. It effectively inhibits cholesterol esterification in human macrophages and reduces foam cell formation, a key event in the development of atherosclerotic plaques. nih.govresearchgate.net Furthermore, this compound enhances the efflux of cholesterol from macrophages. nih.govresearchgate.net Notably, in studies using fat-fed hamsters, this compound suppressed the formation of fatty streak lesions in arteries without altering plasma cholesterol levels. nih.govresearchgate.net This finding provides direct evidence that localized pharmacological inhibition of ACAT-1 within the arterial wall can suppress atherosclerosis. nih.govresearchgate.net In apolipoprotein E-knockout mice, this compound was also found to alter plaque phenotype and stimulate collagen production in cultured smooth muscle cells. nih.gov
Neurodegenerative Disease Models: The role of ACAT-1 in the brain has made this compound a valuable tool in neuroscience research. Studies indicate that blocking ACAT-1 with this compound enhances autophagy in neuronal cells. medchemexpress.com In a triple transgenic mouse model of Alzheimer's disease, ACAT-1 blockage was shown to enhance autophagy in neurons and reduce the content of human P301L-tau, a protein implicated in the disease, during the presymptomatic stage. medchemexpress.com These findings position this compound as a promising candidate for investigating therapeutic strategies for neurodegenerative diseases like Alzheimer's. nih.gov
Oncology Research (Glioblastoma): Research has identified elevated expression of ACAT-1 and increased levels of cholesteryl esters in glioblastoma, the most aggressive type of brain tumor. spandidos-publications.comnih.gov In preclinical studies, this compound suppressed the proliferation of the U251-MG glioblastoma cell line. spandidos-publications.comnih.govspandidos-publications.com The mechanism for this effect involves the downregulation of the activation of key signaling pathways that promote cell proliferation, specifically Akt and extracellular signal-regulated kinase (ERK1/2). spandidos-publications.comnih.govspandidos-publications.com This suggests that ACAT-1 is a potential therapeutic target for glioblastoma. spandidos-publications.comnih.gov
Table 1: Summary of this compound In Vitro Efficacy
| Target Enzyme/Process | Cell/System | Measurement | Result | Citation(s) |
|---|---|---|---|---|
| Human ACAT-1 | Enzyme Assay | IC₅₀ | 0.45 µM | nih.govresearchgate.netmedchemexpress.com |
| Human ACAT-2 | Enzyme Assay | IC₅₀ | 102.85 µM | nih.govresearchgate.netmedchemexpress.com |
| Cholesterol Esterification | Human Monocyte-Derived Macrophages | IC₅₀ | 68.0 nM | nih.govresearchgate.netmedchemexpress.com |
| Cell Proliferation | U251-MG Glioblastoma Cells | Inhibition | Effective Suppression | spandidos-publications.comnih.govspandidos-publications.com |
| Signaling Pathways | U251-MG Glioblastoma Cells | Activation | Downregulation of p-Akt & p-ERK1/2 | spandidos-publications.comnih.govspandidos-publications.com |
Broader Implications of this compound Research for Chemical Biology and Pharmacology in Preclinical Settings
The academic research focused on this compound carries significant implications that extend beyond the molecule itself, influencing the fields of chemical biology and preclinical pharmacology.
A Precision Tool for Isozyme Research: The high selectivity of this compound for ACAT-1 over ACAT-2 makes it an invaluable chemical probe. researchgate.net It allows researchers to dissect the specific physiological and pathological roles of ACAT-1, distinguishing them from those of ACAT-2. This is crucial for validating ACAT-1 as a drug target in various diseases and for understanding the fundamental biology of cholesterol metabolism.
Validation of Therapeutic Concepts: Preclinical studies with this compound have helped validate novel therapeutic hypotheses. The research in atherosclerosis models supports the concept that targeting macrophage cholesterol metabolism within the arterial wall can be an effective anti-atherosclerotic strategy, independent of systemic lipid levels. nih.govresearchgate.net In oncology, the findings with this compound provide a proof-of-concept for targeting metabolic pathways, specifically cholesterol esterification, as a strategy to inhibit cancer cell proliferation. spandidos-publications.comnih.gov
Informing Drug Discovery and Development: this compound has been identified as a clinical lead candidate, particularly for cardiovascular diseases. nih.gov The journey of this compound through preclinical development highlights the challenges and opportunities in targeting ACAT-1. A significant challenge identified is its poor permeability across the blood-brain barrier (BBB) and low solubility in neutral pH, which complicates its application for central nervous system disorders. nih.govacs.org
Innovations in Drug Delivery: The physical properties of this compound have spurred innovation in drug delivery systems. nih.gov To overcome its poor BBB penetration, researchers have successfully explored intranasal administration routes in mice. nih.govacs.org Studies have shown that using a hydroxycarboxylic acid solution as a vehicle can significantly increase the delivery of this compound to the brain, leading to a marked decrease in brain cholesteryl ester levels. nih.govacs.org This work has broader implications for developing non-invasive delivery strategies for other therapeutic agents that struggle to cross the BBB.
Q & A
Q. What is the primary biochemical mechanism of K-604, and how can researchers confirm its target engagement in vitro?
this compound is a selective acyl-CoA:cholesterol acyltransferase-1 (ACAT1/SOAT1) inhibitor that competitively binds to the enzyme’s active site, blocking cholesterol esterification . To validate target engagement, measure ACAT1 activity via cholesterol esterification assays using radiolabeled oleoyl-CoA or fluorescent cholesterol analogs. Western blotting can confirm reduced ACAT1 protein levels in treated cells (e.g., Micro and MAM cells) . IC₅₀ values (~450 nM for ACAT1 vs. 102.85 μM for ACAT2) highlight its selectivity .
Q. What in vitro models are suitable for studying this compound’s effects on lipid metabolism?
Use immortalized cell lines (e.g., hepatocytes, macrophages) or primary cells (alveolar macrophages) to assess cholesterol distribution. Key readouts include:
- Subcellular cholesterol : Quantify MAM (mitochondria-associated membrane) cholesterol via fluorescence microscopy with filipin staining .
- Lipid droplets : Visualize using BODIPY or Nile Red staining; this compound reduces cholesterol ester accumulation in lipid droplets .
- Protein markers : Monitor ACAT1, Sigma1R, and HMGCR via Western blotting to track pathway modulation .
Q. How does this compound influence cholesterol crystal formation, and what assays are optimal for quantification?
this compound inhibits cholesterol crystal formation by reducing esterified cholesterol available for crystallization . Use polarized light microscopy to visualize crystals in hepatocyte lipid droplets. Quantify crystal area percentage via image analysis software (e.g., ImageJ) and validate with flow cytometry for lipid content .
Advanced Research Questions
Q. In acute lung injury (ALI) models, what experimental parameters are critical for evaluating this compound’s efficacy?
- Administration : Intratracheal delivery (e.g., 1–5 mg/kg) ensures localized lung exposure .
- Outcome measures :
- Bronchoalveolar lavage (BAL) : Analyze total cholesterol, free cholesterol, and cholesterol esters via gas chromatography .
- Surfactant proteins : Quantify SP-B and SP-D via ELISA or Western blot to assess functional recovery .
- Macrophage activation : Use flow cytometry for CD11c, CD206, and Ly6C markers to evaluate inflammatory phenotypes .
Q. How can researchers resolve contradictions in this compound’s effects on epithelial injury versus lipid metabolism?
While this compound reduces lipid accumulation and inflammation in ALI, it may not mitigate direct epithelial damage . To dissect these pathways:
Q. What downstream metabolic pathways are altered by ACAT1 inhibition, and how can these be systematically studied?
this compound upregulates glycerolipid synthesis in an ACAT1-dependent manner, likely due to increased MAM cholesterol activating GPAT enzymes . To map these effects:
Q. How does this compound modulate macrophage polarization in inflammatory models?
this compound reduces pro-inflammatory (M1) and pro-fibrotic macrophage subsets (e.g., CD11c⁺/CD206⁺) in ALI by limiting lipid-driven activation . Methodological considerations:
- Flow cytometry panels : Include markers like F4/80, CD11b, and Siglec-F to distinguish alveolar vs. interstitial macrophages .
- Functional assays : Measure cytokine secretion (TNF-α, IL-6) and phagocytic activity to assess phenotypic shifts .
Data Analysis & Contradictions
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Q. Why does this compound fail to restore LXR signaling in some lipid-overloaded models?
Despite reducing cholesterol esters, this compound may not normalize LXR targets (e.g., ABCA1, ABCG1) due to persistent free cholesterol accumulation or secondary inflammation . Address this by:
- Combination therapies : Co-administer LXR agonists (e.g., T0901317) to synergize with ACAT1 inhibition.
- Single-cell RNA-seq : Identify heterogenous macrophage responses to this compound within BAL populations .
Cross-Tissue & Mechanistic Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
